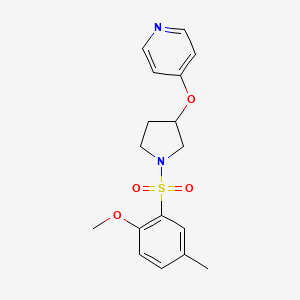![molecular formula C7H8O3 B2646185 1,7-Dioxaspiro[4.4]non-2-en-4-one CAS No. 2138204-48-3](/img/structure/B2646185.png)
1,7-Dioxaspiro[4.4]non-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dioxaspiro[4.4]non-2-en-4-one is a chemical compound with the molecular formula C7H10O3 . It has a molecular weight of 142.15 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives has been explored in various studies . For instance, an efficient synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which possess an unsaturated pyrrolidine cycle, has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification . Another study reported the stereocontrolled synthesis of a highly functionalized 1,7-dioxaspiro[4.4]nonane derivative from diacetone D-glucose .Molecular Structure Analysis
The InChI code for 1,7-Dioxaspiro[4.4]non-2-en-4-one is 1S/C7H10O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .Applications De Recherche Scientifique
Gold (I) Catalyzed Synthesis
The compound has been used in the gold-catalyzed cyclization of 2,2-bis (3-arylprop-2-yn1-yl)malonic acid, which is an efficient approach to substituted 3,8-dibenzyl-2,7-dioxaspiro [4.4]nonane-1,6-diones . This kind of compound could be of great interest in pharmaceutical science given the widespread presence of this scaffold in bioactive natural and synthetic products .
Spirodilactonization
Methoxy-substituted 1,6-dioxaspiro[4.4]non-3-enes have been used as dienophiles in the diene synthesis . The reaction of 2-methoxy-7-methyl-l,6-dioxaspiro[4.4]non-3-ene with various dienes in absolute toluene at 130-160℃ was realized .
Curing Agent
1,6-Dioxaspiro [4.4]nonane-2,7-dione was used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
Synthesis of Immunomodulatory Compounds
An efficient synthesis of the 1,6-dioxaspiro [4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer has been described . A furan oxidative spirocyclization for constructing the spiro center was used as the key step .
Synthesis of Bioactive Natural Products
A great number of unique bioactive natural products are endowed with a spirolactone moiety . Among these, some compounds contain a spirobislactone unit or a very similar moiety, as α- and β-levantenolides, biyouyanagin A and B, hyperolactones A and C, clionamide D, longianone .
Catalyst in Polymer Manufacturing
Natural spiroketals are used as catalysts in the manufacture of polymers .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Given the unique structure of 1,7-Dioxaspiro[4.4]non-2-en-4-one and its derivatives, there is potential for further exploration in various fields, including pharmaceutical science . For instance, compounds with similar structures have been found to exhibit various biological activities, suggesting potential applications in drug development .
Propriétés
IUPAC Name |
1,7-dioxaspiro[4.4]non-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-1-3-10-7(6)2-4-9-5-7/h1,3H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWSDYFTYKLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dioxaspiro[4.4]non-2-en-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

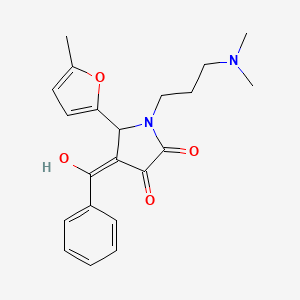
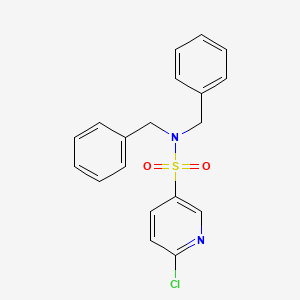
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
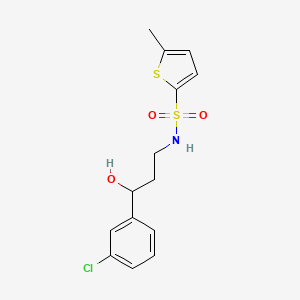
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2646116.png)
![N-(Cyanomethyl)-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B2646117.png)

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)
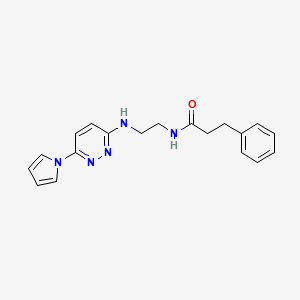
![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)
